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Introduction
Ceftriaxone, a third-generation cephalosporin antibiotic, has garnered significant attention for

its neuroprotective properties, largely attributed to its ability to upregulate the glutamate

transporter-1 (GLT-1).[1][2] This mechanism is crucial in mitigating excitotoxicity, a common

pathological hallmark in a range of neurological disorders. This in-depth technical guide

synthesizes the core preclinical evidence for ceftriaxone's neuroprotective capacity, focusing on

quantitative data, detailed experimental protocols, and the underlying signaling pathways. The

information presented here is intended to provide a comprehensive resource for researchers,

scientists, and professionals involved in drug development.

Core Mechanism of Action: GLT-1 Upregulation
The primary mechanism underpinning ceftriaxone's neuroprotective effects is the upregulation

of the astrocytic glutamate transporter-1 (GLT-1), also known as excitatory amino acid

transporter 2 (EAAT2) in humans.[3] GLT-1 is responsible for the majority of glutamate

clearance from the synaptic cleft, thereby preventing the excessive neuronal stimulation that

leads to excitotoxicity and subsequent cell death.[2] Preclinical studies have consistently

demonstrated that ceftriaxone treatment leads to increased GLT-1 expression and activity in

various models of neurological disease.[1][2]
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Preclinical Evidence in Neurological Disease Models
Ceftriaxone has been investigated in a multitude of preclinical models, demonstrating its

potential therapeutic utility across a spectrum of neurological conditions.

Traumatic Brain Injury (TBI)
In rat models of TBI, ceftriaxone administration has been shown to attenuate cerebral edema

and improve cognitive function.[4][5] Treatment with ceftriaxone significantly reduces levels of

pro-inflammatory cytokines such as interleukin-1β, interferon-γ, and tumor necrosis factor-α,

while simultaneously up-regulating the expression of GLT-1.[4] Studies have also indicated that

ceftriaxone can suppress neuronal autophagy following TBI, a process that can contribute to

secondary injury.[5][6]

Ischemic Stroke
Preclinical studies in rodent models of stroke have shown that ceftriaxone can dramatically

reduce mortality, decrease infarct size, and improve neurological outcomes.[2][7] Both pre- and

post-treatment with ceftriaxone have been found to be neuroprotective, an effect linked to the

upregulation of GLT-1 expression.[2] Interestingly, some studies suggest that ceftriaxone's

benefit in stroke may also be mediated by an increase in GLT-1 activity, even without a

detectable increase in its expression, and by the upregulation of neurotrophins.[7][8]

Amyotrophic Lateral Sclerosis (ALS)
In mouse models of ALS, where glutamate-mediated excitotoxicity is a key contributor to motor

neuron death, ceftriaxone has been shown to delay neuronal loss and increase survival.[9] The

neuroprotective effects in these models are associated with increased GLT-1 expression and

activity.[3] Despite promising preclinical data, a large-scale clinical trial in ALS patients did not

show a significant difference in survival between ceftriaxone and placebo groups.[2]

Epilepsy and Seizures
Ceftriaxone has demonstrated anticonvulsant effects in various animal models of epilepsy.[1]

By upregulating GLT-1, ceftriaxone enhances the clearance of synaptic glutamate, thereby

reducing neuronal hyperexcitability and seizure susceptibility.[2][10] Studies have shown that
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ceftriaxone can reduce the frequency and severity of seizures, as well as protect against

seizure-induced neuronal damage.[10][11]

Other Neurological Conditions
The neuroprotective potential of ceftriaxone has also been explored in models of Huntington's

disease, Parkinson's disease, Alzheimer's disease, and neuropathic pain, with promising

results linked to its modulation of the glutamatergic system.[1][2][12][13]

Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies on

ceftriaxone's neuroprotective effects.

Table 1: Effects of Ceftriaxone in Traumatic Brain Injury (TBI) Models
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Animal Model
Ceftriaxone
Dosage

Key Quantitative
Findings

Reference

Rat (Lateral Cortical

Impact)

200 mg/kg, IV (single

dose)

Attenuated TBI-

induced cerebral

edema and cognitive

deficits. Significantly

reduced pro-

inflammatory

cytokines (IL-1β, IFN-

γ, TNF-α).

Upregulated GLT-1

expression.

[4]

Rat (TBI model)
200 mg/kg/day, IP (up

to 5 days)

Reduced post-

traumatic brain

edema. Improved

learning and memory.

Reversed TBI-induced

downregulation of

GLT-1. Reduced

autophagy marker

protein LC3 II in the

hippocampus.

[5]

Rat (TBI model)
250 mg/kg/day, IP (3

days)

Increased GLT-1

expression. Reduced

neuroinflammation

and neuronal

apoptosis. Improved

functional outcomes.

[14]

Rat (TBI model) 200 mg/kg/day, IP (7

days)

Reversed the TBI-

induced decrease in

GLT-1 expression.

Decreased regional

GFAP expression by

43% in the lesioned

cortex. Reduced

[9]
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cumulative post-

traumatic seizure

duration.

Table 2: Effects of Ceftriaxone in Stroke Models

Animal Model
Ceftriaxone
Dosage

Key Quantitative
Findings

Reference

Rat (MCAO)

200 mg/kg, IP (single

dose, 90 min post-

occlusion)

Reduced 24-hour

mortality from 34.5%

to 0%. Significantly

improved neurological

deficits. Upregulated

neurotrophins in the

peri-infarct zone.

Increased GLT-1

activity without

increasing expression.

[7]

Rat (Forebrain

Ischemia)

200 mg/kg/day, IP (5

days, pre-treatment)

Reduced delayed CA1

neuronal death.

Increased GLT-1

expression in the

hippocampus.

[1]

Rat (Acute

Hippocampal Slices,

OGD)

200 mg/kg, IP (5 days,

pre-treatment)

Delayed onset of

hypoxic spreading

depression (6.3 min

vs. 5.2 min in control).

Increased glutamate

transporter activity. No

upregulation of GLT-1

protein expression.

[8]

Table 3: Effects of Ceftriaxone in Other Neurological Disease Models
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Disease Model Animal Model
Ceftriaxone
Dosage

Key
Quantitative
Findings

Reference

Huntington's

Disease
R6/2 Mouse

200 mg/kg/day,

IP (5 days)

Reduced HD-

associated

behaviors.

Increased GLT-1

expression.

Decreased

extracellular

glutamate

concentration.

[2]

Epilepsy (PTZ-

induced)
Rat

10 or 50 mg/kg,

IP (7 days)

Reduced seizure

severity in a

dose-dependent

manner.

Improved motor

and cognitive

functions.

Restored

neuronal density

and hippocampal

newborn cells.

[10]

Alzheimer's

Disease

Aβ25-35 injected

Mouse

100 mg/kg/day,

IP (36 days)

Significantly

reduced Aβ

burden in the

frontal cortex and

hippocampus.

Attenuated

neuroinflammato

ry response.

[13][15]

Parkinson's

Disease

MPTP-induced

Mouse

200 mg/kg, IP

(once a day)

Significantly

alleviated MPTP-

induced motor

dysfunction (pole

[12]
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test: 11.67s vs.

17.72s in MPTP

group).

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical

findings. Below are summaries of key experimental protocols.

Traumatic Brain Injury (TBI) Model
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

Injury Induction: A lateral cortical impact injury is induced. This involves a craniotomy,

followed by the impact of a free-falling object or a pneumatically controlled piston onto the

exposed dura mater.

Ceftriaxone Administration: Ceftriaxone is typically administered intraperitoneally (IP) or

intravenously (IV) at dosages ranging from 200-250 mg/kg. Treatment can be a single dose

administered shortly after injury or daily doses for a specified period.

Outcome Measures:

Cognitive Function: Assessed using tests such as the Y-maze or Morris water maze.

Cerebral Edema: Evaluated by measuring brain water content.

Molecular Analysis: Western blotting is used to measure the expression of GLT-1,

inflammatory cytokines (e.g., IL-1β, TNF-α), and autophagy markers (e.g., LC3-II).

Enzyme-linked immunosorbent assay (ELISA) can also be used for cytokine

measurement.[4][5]

Middle Cerebral Artery Occlusion (MCAO) Stroke Model
Animal Model: Male Wistar or Sprague-Dawley rats are frequently used.

Ischemia Induction: The middle cerebral artery is occluded, typically for 90 minutes, followed

by reperfusion. This is often achieved using the intraluminal filament technique.
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Ceftriaxone Administration: A common protocol involves a single intraperitoneal injection of

ceftriaxone (e.g., 200 mg/kg) administered at a specific time point after the onset of

occlusion.

Outcome Measures:

Mortality and Neurological Deficit: Survival rates are monitored, and neurological function

is assessed using a standardized scoring system.

Infarct Size: Measured using magnetic resonance imaging (MRI) or histological staining

(e.g., TTC staining).

Molecular Analysis: Real-time RT-PCR and Western blotting are used to determine GLT-1

expression and neurotrophin levels. Glutamate uptake assays are performed to measure

GLT-1 activity.[7]

Pentylenetetrazole (PTZ)-Induced Seizure Model
Animal Model: Male Wistar rats or mice are used.

Seizure Induction: Seizures are induced by repeated intraperitoneal injections of

pentylenetetrazole (PTZ), a GABA-A receptor antagonist.

Ceftriaxone Administration: Ceftriaxone is administered daily via intraperitoneal injection at

varying doses (e.g., 10-50 mg/kg) for a defined treatment period.

Outcome Measures:

Seizure Severity: Scored using the Racine scale.

Behavioral Assessments: Motor and cognitive functions are evaluated using tests like the

open field test and passive avoidance test.

Histology: Neuronal density, apoptosis, and neurogenesis in brain regions like the

hippocampus and amygdala are assessed using techniques such as Nissl staining,

TUNEL assay, and BrdU labeling.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19008722/
https://pubmed.ncbi.nlm.nih.gov/34086374/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways and Visualizations
The upregulation of GLT-1 by ceftriaxone is thought to involve the activation of specific

intracellular signaling pathways. The nuclear factor-kappaB (NF-κB) signaling pathway has

been implicated as a key mediator.[1]
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Caption: Ceftriaxone-induced GLT-1 upregulation via the NF-κB signaling pathway.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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